Cas no 115281-07-7 (Benzenesulfonamide,4-methyl-N,N-bis(2-methylpropyl)-)

Benzenesulfonamide,4-methyl-N,N-bis(2-methylpropyl)- structure
115281-07-7 structure
Product Name:Benzenesulfonamide,4-methyl-N,N-bis(2-methylpropyl)-
CAS No:115281-07-7
MF:C15H25NO2S
MW:283.429503202438
CID:173099
PubChem ID:347533
Update Time:2025-04-19

Benzenesulfonamide,4-methyl-N,N-bis(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-methyl-N,N-bis(2-methylpropyl)-
    • 4-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide
    • NSC406278
    • DTXSID20151028
    • 115281-07-7
    • BRN 3350724
    • SR-01000197807
    • N,N-DIISOBUTYL-4-METHYL-1-BENZENESULFONAMIDE
    • N,N-Bis(2-methylpropyl)-4-methylbenzenesulfonamide
    • p-Toluenesulfonamide, N,N-diisobutyl-
    • N,N-Diisobutyl-p-toluenesulfonamide
    • 3-11-00-00270 (Beilstein Handbook Reference)
    • CB03220
    • SR-01000197807-1
    • NSC-406278
    • N,N-diisobutyl-4-methylbenzenesulfonamide
    • Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-methyl-
    • BIM-0013190.P001
    • AKOS003836111
    • CBMicro_013299
    • SMSF0004181
    • Inchi: 1S/C15H25NO2S/c1-12(2)10-16(11-13(3)4)19(17,18)15-8-6-14(5)7-9-15/h6-9,12-13H,10-11H2,1-5H3
    • InChI Key: DSMRCZDBUXOCCM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N(CC(C)C)CC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 283.16075
  • Monoisotopic Mass: 283.161
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.045
  • Boiling Point: 377.5°Cat760mmHg
  • Flash Point: 182.1°C
  • Refractive Index: 1.51
  • PSA: 37.38
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